

In Vitro Potency and Selectivity of MLT-748: A Technical Guide

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Compound of Interest

Compound Name: MLT-748

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This technical guide provides an in-depth overview of the in vitro potency and selectivity of **MLT-748**, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). The data and protocols summarized herein are compiled from publicly available research to facilitate further investigation and drug development efforts.

Core Quantitative Data

The following tables summarize the key quantitative metrics defining the in vitro potency of **MLT-748** against its target, MALT1.

Table 1: In Vitro Potency of MLT-748 Against MALT1

Parameter	Value	Target	Assay Type	Reference
IC50	5 nM	Human MALT1	Biochemical (Cell-free)	[1][2][3][4][5]
Kd	42 nM	Wild-type Human MALT1 (329- 728)	Surface Plasmon Resonance	[2]
Kd	13 nM	Mutant Human MALT1 (329- 728)-W580S	Surface Plasmon Resonance	[2]
EC50	69 nM	Cellular MALT1- W580S Stabilization	Cellular Assay	[2]

Table 2: Selectivity Profile of MLT-748

MLT-748 has demonstrated high selectivity for MALT1, with no significant inhibitory activity observed against a panel of 22 other human proteases at concentrations up to 100 μ M.[6]

Protease Panel	Result
22 Human Proteases	IC50 > 100 μ M

Note: The specific list of the 22 tested human proteases is not publicly available in the primary literature.

Mechanism of Action and Signaling Pathway

MLT-748 is an allosteric inhibitor that binds to a pocket at the interface of the caspase-like and Ig3 domains of MALT1.[1][7] This binding event displaces the tryptophan residue at position 580 (Trp580), which locks the catalytic site in an inactive conformation, thereby inhibiting the proteolytic activity of MALT1.[1][7] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF- κ B activation downstream of antigen receptors in lymphocytes. By inhibiting MALT1, **MLT-748** effectively blocks this signaling cascade.

Caption: MLT-748 inhibits the MALT1 signaling pathway.

Experimental Protocols

MALT1 Biochemical Assay (Fluorogenic)

This protocol is a representative method for determining the in vitro potency of inhibitors against MALT1 using a fluorogenic substrate.

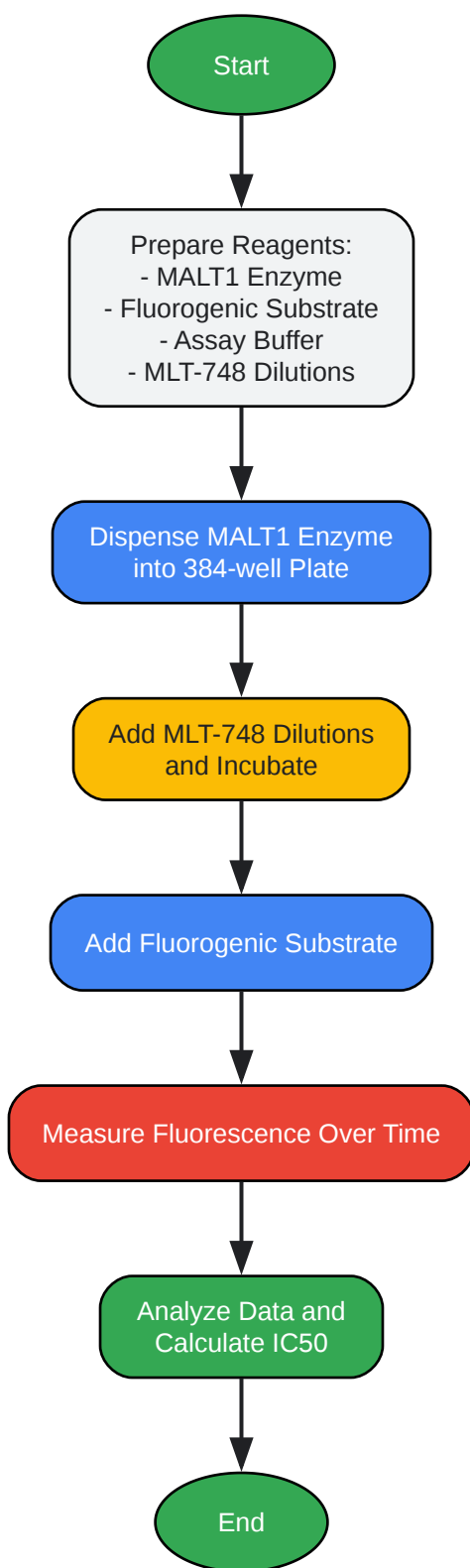
Materials:

- Recombinant Human MALT1 enzyme
- MALT1 fluorogenic substrate (e.g., Ac-Leu-Arg-Ser-Arg-Rh110-dPro)
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, 1 mM DTT)
- **MLT-748** (or other test compounds) dissolved in DMSO
- 384-well black assay plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **MLT-748** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- Add a solution of recombinant MALT1 enzyme in Assay Buffer to the wells of the 384-well plate.
- Add the diluted **MLT-748** or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the MALT1 fluorogenic substrate to each well.

- Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for a rhodamine-based substrate).
- Record fluorescence measurements at regular intervals for a set duration (e.g., 60 minutes).
- Calculate the rate of reaction for each concentration of **MLT-748**.
- Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.



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Caption: Workflow for the MALT1 biochemical assay.

Cellular Assay for MALT1 Target Engagement

This protocol outlines a general method to assess the ability of **MLT-748** to engage and stabilize MALT1 within a cellular context, particularly relevant for mutant forms of the enzyme.

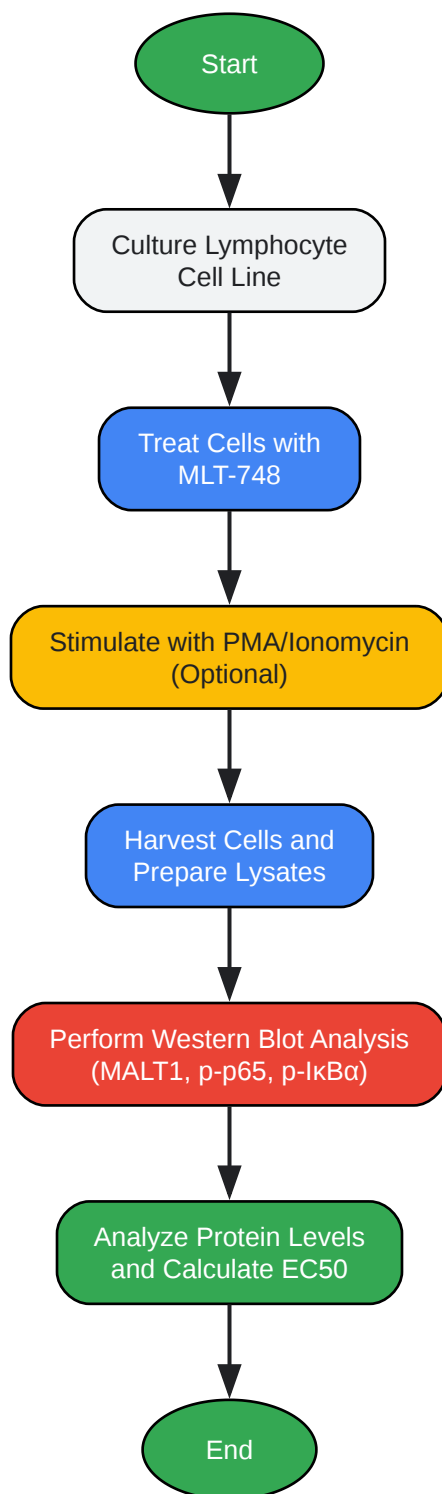
Materials:

- Lymphocyte cell line (e.g., patient-derived B-cells with MALT1 mutation)
- Cell culture medium and supplements
- **MLT-748** dissolved in DMSO
- Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)
- Lysis buffer
- Antibodies for Western blotting (e.g., anti-MALT1, anti-phospho-p65, anti-phospho-I κ B α)
- SDS-PAGE and Western blotting equipment

Procedure:

- Culture the lymphocyte cell line to the desired density.
- Treat the cells with varying concentrations of **MLT-748** or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
- For assessment of downstream signaling, stimulate the cells with PMA and ionomycin for a short period (e.g., 5-60 minutes) prior to harvesting.
- Harvest the cells and prepare cell lysates using a suitable lysis buffer.
- Determine the protein concentration of the lysates.
- Perform Western blot analysis to assess the levels of total MALT1 protein (to measure stabilization) and the phosphorylation status of downstream signaling proteins like p65 and I κ B α .

- Quantify the band intensities and normalize to a loading control.
- Determine the EC50 for MALT1 stabilization by plotting the MALT1 protein levels against the logarithm of the **MLT-748** concentration.



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Caption: Workflow for the cellular MALT1 target engagement assay.

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